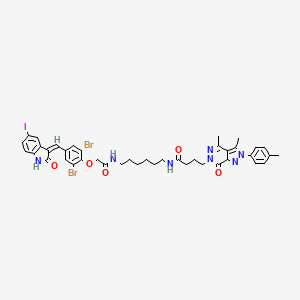
PDE|A autophagic degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDE|A autophagic degrader 1, also known as compound 12c, is a potent autophagic degrader specifically targeting the phosphodiesterase delta protein. This compound reduces the phosphodiesterase delta protein level through lysosome-mediated autophagy without affecting the phosphodiesterase delta messenger ribonucleic acid expression. It has shown significant efficacy in inhibiting the growth of KRAS mutant pancreatic cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PDE|A autophagic degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
PDE|A autophagic degrader 1 primarily undergoes lysosome-mediated autophagy. This process involves the degradation of the phosphodiesterase delta protein through the autophagy-lysosome pathway .
Common Reagents and Conditions
The degradation process does not require external reagents as it is mediated by the cellular autophagy machinery. the initial synthesis of the compound involves various organic reagents and catalysts .
Major Products Formed
The major product formed from the degradation of the phosphodiesterase delta protein is its breakdown into smaller peptides and amino acids, which are then recycled by the cell .
Applications De Recherche Scientifique
PDE|A autophagic degrader 1 has several scientific research applications:
Chemistry: Used as a tool compound to study autophagy and protein degradation mechanisms.
Biology: Helps in understanding the role of phosphodiesterase delta in cellular processes and its degradation.
Industry: Could be used in the development of new autophagic degraders and related therapeutic compounds.
Mécanisme D'action
PDE|A autophagic degrader 1 exerts its effects by binding to the phosphodiesterase delta protein and facilitating its degradation through the lysosome-mediated autophagy pathway. This process involves the sequestration of the target protein into autophagosomes, which then fuse with lysosomes where the protein is degraded .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTACs (Proteolysis-Targeting Chimeras): These compounds also induce protein degradation but primarily through the ubiquitin-proteasome system.
AUTACs (Autophagy-Tethering Compounds): Similar to PDE|A autophagic degrader 1, these compounds induce degradation through the autophagy pathway.
Uniqueness
This compound is unique in its specific targeting of the phosphodiesterase delta protein and its ability to induce degradation through lysosome-mediated autophagy without affecting messenger ribonucleic acid expression. This specificity and mechanism of action make it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C41H42Br2IN7O5 |
|---|---|
Poids moléculaire |
999.5 g/mol |
Nom IUPAC |
N-[6-[[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetyl]amino]hexyl]-4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |
InChI |
InChI=1S/C41H42Br2IN7O5/c1-24-10-13-29(14-11-24)51-26(3)37-25(2)48-50(41(55)38(37)49-51)18-8-9-35(52)45-16-6-4-5-7-17-46-36(53)23-56-39-32(42)20-27(21-33(39)43)19-31-30-22-28(44)12-15-34(30)47-40(31)54/h10-15,19-22H,4-9,16-18,23H2,1-3H3,(H,45,52)(H,46,53)(H,47,54)/b31-19- |
Clé InChI |
BYPQUTISFKWFMK-DXJNIWACSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)/C=C\5/C6=C(C=CC(=C6)I)NC5=O)Br)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)C=C5C6=C(C=CC(=C6)I)NC5=O)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
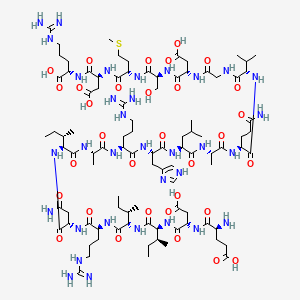
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
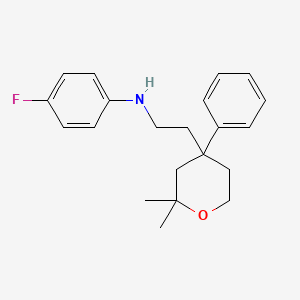
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
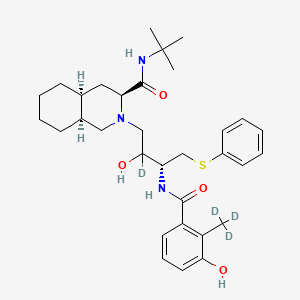
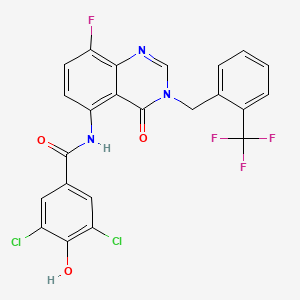
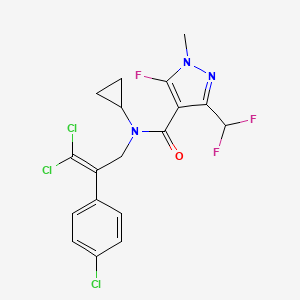
![GeXIVA[1,2]](/img/structure/B12375486.png)
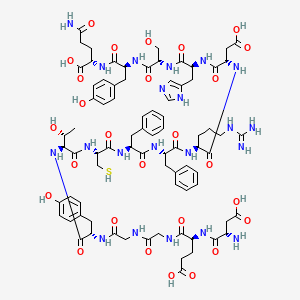
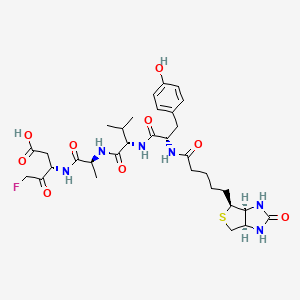
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
